Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate

β-Lactamase inhibitors Avibactam synthesis Chiral resolution

Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate (CAS 1078129-21-1; also indexed as 1543965-07-6) is a chiral, cis-configured 5-aminopiperidine-1,2-dicarboxylate derivative bearing an N1-benzylcarbamate (Cbz) protecting group and a C2-ethyl ester. Its molecular formula is C₁₆H₂₂N₂O₄ with a molecular weight of 306.36 g/mol.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
Cat. No. B12982354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C16H22N2O4/c1-2-21-15(19)14-9-8-13(17)10-18(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,17H2,1H3/t13-,14-/m0/s1
InChIKeyLFISLALEAICWEB-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate: Chiral cis-5-Aminopiperidine Building Block for Medicinal Chemistry Procurement


Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate (CAS 1078129-21-1; also indexed as 1543965-07-6) is a chiral, cis-configured 5-aminopiperidine-1,2-dicarboxylate derivative bearing an N1-benzylcarbamate (Cbz) protecting group and a C2-ethyl ester. Its molecular formula is C₁₆H₂₂N₂O₄ with a molecular weight of 306.36 g/mol [1]. The compound belongs to the pharmacologically significant class of cis-5-aminopiperidine scaffolds, which appear in approved drugs such as tofacitinib, ibrutinib, and linagliptin, and serve as versatile intermediates for β-lactamase inhibitors, kinase modulators, and CNS-active agents [2]. The (2S,5S) absolute configuration and free 5-amino group distinguish it from trans-isomers and N-Boc-protected analogs, making it a critical precursor for stereospecific synthetic pathways, including the manufacture of avibactam-related β-lactamase inhibitors [3].

Why Generic 5-Aminopiperidine Analogs Cannot Substitute for Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate in Research Procurement


Superficially interchangeable 5-aminopiperidine-1,2-dicarboxylate analogs differ in at least three consequential parameters: absolute stereochemistry (cis–trans isomerism and enantiomeric identity), N-protecting group lability (Cbz vs. Boc), and ester alkyl chain length (ethyl vs. methyl). The (2S,5S) cis configuration is specifically required for the lipase-catalyzed resolution and subsequent Mitsunobu inversion steps that produce the (2S,5R)-benzyloxyamino intermediate en route to avibactam; trans isomers give the wrong stereochemical outcome [1]. The Cbz group tolerates hydrogenolytic debenzylation conditions that are orthogonal to acid-labile Boc deprotection, enabling synthetic sequences where acid-sensitive functionality must be preserved [2]. The ethyl ester offers slower saponification kinetics than the methyl ester, providing finer control during selective hydrolysis steps critical in multi-gram process chemistry . Substituting any of these features changes reaction selectivity, yield, and impurity profiles in a manner that is not predictable from single-variable SAR alone.

Quantitative Differentiation Evidence for Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate vs. Closest Structural Analogs


Stereochemical Configuration: (2S,5S)-cis vs. (2S,5R)-trans Impact on Avibactam Intermediate Synthesis Yield

In the published synthetic route to the avibactam key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, the chiral pool starting material must possess the (2S,5S) cis configuration. The trans isomer (2S,5R) cannot serve as a direct precursor because the Mitsunobu inversion at C5 converts the hydroxyl to the benzyloxyamino group with retention of the required (5R) stereochemistry only when starting from the (5S)-hydroxy or (5S)-amino precursor [1]. The lipase-catalyzed resolution step achieves >99% enantiomeric excess for the (2S,5S)-ester, demonstrating that the cis-configuration is not merely preferred but mechanistically required for downstream stereochemical integrity [1].

β-Lactamase inhibitors Avibactam synthesis Chiral resolution

N-Protecting Group Orthogonality: Cbz vs. Boc Differential Stability

The target compound carries an N1-Cbz (benzyl carbamate) protecting group, which is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. The closest N-protected analog, O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate (CAS 2361925-80-4), employs a Boc group requiring strongly acidic conditions (TFA or HCl/dioxane) for removal . This difference is operationally significant when the synthetic sequence contains acid-sensitive functionalities (e.g., silyl ethers, acetals, certain heterocycles) or when hydrogenation-incompatible groups (alkenes, alkynes, nitro groups) are present [1]. The Cbz compound thus occupies a distinct and non-substitutable position in orthogonal protecting-group schemes.

Protecting group strategy Orthogonal deprotection Hydrogenolysis vs. acidolysis

Ester Alkyl Chain: Ethyl vs. Methyl Hydrolysis Rate and Process Control

The target compound bears a C2-ethyl ester. The closest methyl ester analog, O1-benzyl O2-methyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate, undergoes alkaline hydrolysis approximately 1.5–3× faster than the ethyl ester under identical conditions, based on well-established steric effects in ester saponification (Taft Es parameters: –0.07 for OMe vs. –0.36 for OEt; larger negative Es indicates slower hydrolysis) [1]. In multi-gram process settings where selective ester hydrolysis must be achieved without affecting the Cbz carbamate, the slower kinetics of the ethyl ester provide a wider operational window and reduce di-acid byproduct formation . The ethyl ester also exhibits lower volatility (bp of ethanol byproduct: 78 °C vs. methanol: 65 °C), facilitating distillative removal of the transesterification alcohol.

Ester hydrolysis kinetics Process chemistry Selective deprotection

Free 5-Amino Group: Direct Functionalization vs. N-Boc Protected Analogs

The target compound possesses a free primary amine at the 5-position (NH₂), whereas the biosynthetically upstream intermediate 1-benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate (CAS 1078129-20-0) carries a Boc-protected amine requiring an additional deprotection step . The free amine enables direct acylation, sulfonylation, reductive amination, or urea formation without the need for prior Boc removal, reducing synthetic step count by one operation and avoiding exposure to TFA or HCl . The computed TPSA of 81.86 Ų and LogP of 1.678 indicate moderate polarity favorable for both organic-phase reactions and aqueous workup .

Free amine reactivity Direct coupling Step-count reduction

Vendor-Supplied Purity: 98% (Leyan) vs. 95% (MolCore) Specifications for Procured Batches

Commercially available batches of the target compound are offered at two purity tiers: 98% by Leyan (CAS 1543965-07-6; product no. 1543464) and 95% by MolCore (CAS 1078129-21-1; product no. MC846019) . The 98% specification is accompanied by batch-specific QC documentation including NMR, HPLC, and MS . For comparison, the Boc-protected analog O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate is offered at NLT 98% purity (Aceschem) , while the trans isomer O1-benzyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate is listed at 95% purity by BenchChem . The availability of higher-purity batches with full analytical documentation reduces the need for re-purification and facilitates regulatory compliance in GLP/GMP-adjacent research settings.

Purity specification Quality control Procurement compliance

Computed Physicochemical Profile: Lipophilicity and Polar Surface Area Comparison with Boc Analog

The target compound displays computed LogP of 1.678 and TPSA of 81.86 Ų . In comparison, the Boc-protected analog O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate has a lower molecular weight (272.34 vs. 306.36 g/mol) and a higher computed LogP due to the lipophilic tert-butyl group replacing the benzyl carbamate . PubChem-computed XLogP3-AA for the target compound is 1.6, with 1 hydrogen bond donor and 5 hydrogen bond acceptors, versus the Boc analog which has 2 H-bond donors (one from the carbamate NH) and 5 H-bond acceptors [1]. These differences affect solubility, permeability, and binding assay compatibility; the Cbz compound offers a distinct physicochemical profile suitable for fragment libraries targeting CNS and anti-infective chemical space.

Drug-likeness Physicochemical properties Fragment-based design

Priority Application Scenarios for Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate Based on Verified Differentiation Evidence


Synthesis of Avibactam and Related β-Lactamase Inhibitor Intermediates

The (2S,5S) cis configuration and free 5-amino group make this compound the correct chiral precursor for the lipase-catalyzed resolution and subsequent Mitsunobu inversion sequence that generates the (2S,5R)-benzyloxyamino intermediate of avibactam. The published route achieves >99% enantiomeric excess using the (2S,5S)-ester as starting material; the trans isomer fails to deliver the correct stereochemistry [1]. Procurement of this specific stereoisomer is mandatory for any medicinal chemistry program targeting diazabicyclooctane β-lactamase inhibitors.

Multi-Step Syntheses Requiring Orthogonal Cbz/Boc Protection Strategies

When synthetic routes demand sequential deprotection under mutually exclusive conditions, the Cbz group of the target compound provides hydrogenolytic removal (H₂/Pd-C, neutral pH) that is fully orthogonal to acid-labile Boc groups present elsewhere in the molecule. The Boc-protected analog (CAS 2361925-80-4) cannot substitute in sequences where acid-sensitive functionality must be preserved [2]. This enables convergent synthetic strategies in complex natural product derivatization and macrocyclic drug synthesis.

Fragment-Based Drug Discovery Libraries Targeting CNS and Anti-Infective Space

With a computed LogP of 1.6–1.68, TPSA of 81.86 Ų, a single H-bond donor, and moderate molecular weight (306.36 Da), the compound occupies physicochemical property space consistent with CNS drug-likeness and oral bioavailability guidelines (Ro5 compliance) [1]. The free 5-amino group enables direct incorporation into fragment libraries via amide, urea, or sulfonamide linkage without additional deprotection steps, reducing library synthesis cycle time by approximately 2–4 hours per compound versus the Boc-protected precursor.

Process Chemistry Scale-Up Requiring Selective Ethyl Ester Hydrolysis Control

The ethyl ester hydrolyzes 1.5–3× slower than the corresponding methyl ester under standard alkaline conditions (Taft Es: –0.36 vs. –0.07), providing a widened process window for selective mono-ester hydrolysis in the presence of the Cbz carbamate. This is particularly advantageous in multi-kilogram campaigns where minimization of di-acid byproduct formation directly impacts yield, purity, and cost of goods [2]. The higher boiling point of the ethanol byproduct (78 °C) facilitates distillative removal during transesterification workup.

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